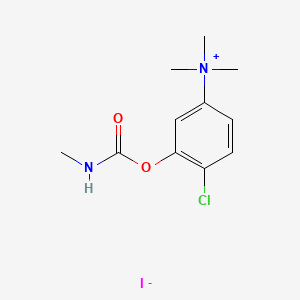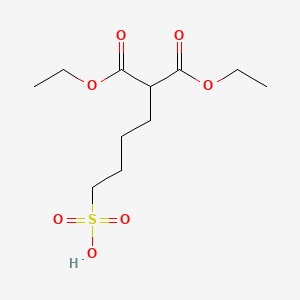
3'-Azido-2',3'-dideoxy-5-methyaminouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2’,3’-dideoxy-5-methyaminouridine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-methyaminouridine typically involves multiple steps, starting from a suitable nucleoside precursorCommon reagents used in these reactions include azidotrimethylsilane and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-methyaminouridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide in the presence of a suitable solvent.
Reduction Reactions: Hydrogen gas with a palladium catalyst.
Cycloaddition Reactions: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Major Products Formed
Substitution Reactions: Formation of substituted nucleosides.
Reduction Reactions: Formation of 3’-amino-2’,3’-dideoxy-5-methyaminouridine.
Cycloaddition Reactions: Formation of triazole-containing nucleosides.
Aplicaciones Científicas De Investigación
3’-Azido-2’,3’-dideoxy-5-methyaminouridine has several applications in scientific research:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA and terminating chain elongation.
Molecular Biology: Used as a tool to study nucleic acid interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic applications in treating viral infections.
Chemical Biology: Utilized in click chemistry for labeling and tracking biomolecules.
Mecanismo De Acción
The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methyaminouridine involves its incorporation into nucleic acids. Once incorporated, the azido group prevents the formation of phosphodiester linkages, effectively terminating nucleic acid chain elongation. This mechanism is particularly useful in inhibiting viral replication, as it prevents the synthesis of viral DNA .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxycytidine: Known for its use in antiviral therapies.
3’-Azido-2’,3’-dideoxyadenosine: Studied for its potential in treating viral infections.
Uniqueness
3’-Azido-2’,3’-dideoxy-5-methyaminouridine is unique due to the presence of the 5-methylamino group, which may confer additional stability and specificity in its interactions with nucleic acids. This modification can enhance its efficacy and reduce potential side effects compared to other nucleoside analogs .
Propiedades
Número CAS |
111495-88-6 |
|---|---|
Fórmula molecular |
C10H14N6O4 |
Peso molecular |
282.26 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N6O4/c1-12-6-3-16(10(19)13-9(6)18)8-2-5(14-15-11)7(4-17)20-8/h3,5,7-8,12,17H,2,4H2,1H3,(H,13,18,19)/t5-,7+,8+/m0/s1 |
Clave InChI |
XYEDCFNUBBAPAM-UIISKDMLSA-N |
SMILES isomérico |
CNC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
CNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)



